Regiochemical Divergence: Unique Solid-State Conformation Versus Key Isomer
The target compound, Ethyl 5-amino-2-bromothiazole-4-carboxylate, exhibits a critical conformational difference from its regioisomer, ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS: 61830-21-5). In the target compound, the 5-amino group forms a strong intramolecular N–H···O=C hydrogen bond with the adjacent ester carbonyl, creating a planar, six-membered pseudo-ring that rigidifies the molecular geometry [1][2]. This key structural feature is absent in the 2-amino-5-bromo isomer, which instead forms intermolecular hydrogen bonds, leading to a fundamentally different crystal packing arrangement [2].
| Evidence Dimension | Key Intramolecular Hydrogen Bond |
|---|---|
| Target Compound Data | Intramolecular N–H···O=C hydrogen bond present, forming a planar six-membered pseudo-ring |
| Comparator Or Baseline | Ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS: 61830-21-5) |
| Quantified Difference | Presence (Target) vs. Absence (Comparator) of the intramolecular H-bond |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
This conformational lock stabilizes a specific 3D pharmacophore, making the compound a privileged scaffold for targets requiring a planar binding motif, a feature that is structurally inaccessible to its 2-amino-5-bromo isomer.
- [1] Prevost, J. R. C., et al. (2018). 'Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors.' Tetrahedron Letters, 59(49), 4315-4319. View Source
- [2] Kennedy, A. R., et al. (2016). 'Crystal structure of ethyl 2-amino-5-bromothiazole-4-carboxylate, C6H7BrN2O2S.' Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 657-658. View Source
